molecular formula C17H18ClN5O2S B2563914 3-((4-chlorophenyl)thio)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 1171859-13-4

3-((4-chlorophenyl)thio)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2563914
CAS No.: 1171859-13-4
M. Wt: 391.87
InChI Key: QEYGPCREJLNFSR-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)thio)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C17H18ClN5O2S and its molecular weight is 391.87. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methods and Chemical Reactions The synthesis of complex organic molecules like "3-((4-chlorophenyl)thio)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)propanamide" often involves multi-step reactions, starting from simpler precursors. For example, Sayed and Ali (2007) describe the formation of related compounds through reactions involving hydrazine derivatives, hydroxyl-amine hydrochloride, and other nucleophiles, highlighting the versatility of synthetic chemistry in creating diverse molecular architectures (H. Sayed & M. A. Ali, 2007).

Potential Biological Activities The exploration of novel compounds often extends to evaluating their biological activities. Chandrappa et al. (2010) investigated thioxothiazolidin-4-one derivatives for anticancer and antiangiogenic effects, demonstrating the potential of structurally related compounds in therapeutic applications (S. Chandrappa et al., 2010). Similarly, Kariuki et al. (2021) synthesized isostructural compounds, providing insight into the structural characteristics that may influence biological activity (B. Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).

Molecular Structure and Characterization Understanding the molecular structure of compounds like "this compound" is crucial for their potential application. Sivakumar et al. (2020) employed density functional theory (DFT) to optimize the molecular structure and predict various chemical properties, offering insights into the stability and reactivity of the molecule (C. Sivakumar et al., 2020).

Antimicrobial Properties The antimicrobial potential of compounds is a significant area of interest. Baranovskyi et al. (2018) synthesized arylsubstituted halogen(thiocyanato)amides and evaluated their antibacterial and antifungal activity, highlighting the importance of structural features in antimicrobial efficacy (V. Baranovskyi et al., 2018).

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2S/c1-11(2)23-14(7-9-19-23)16-21-22-17(25-16)20-15(24)8-10-26-13-5-3-12(18)4-6-13/h3-7,9,11H,8,10H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYGPCREJLNFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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